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Abstract
JNJ-28312141 is a potent, orally active small molecule inhibitor targeting Colony-Stimulating

Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). This dual inhibitory

activity gives it potential therapeutic applications in a range of diseases, including solid tumors,

bone metastases, and acute myeloid leukemia (AML). This technical guide provides a

comprehensive overview of the available information on the synthesis of JNJ-28312141,

strategies for its analogue design based on the broader class of pyrido[2,3-d]pyrimidin-5-one

inhibitors, and a detailed summary of its biological activity and associated experimental

protocols.

Introduction
The Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS, is a receptor

tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. In the

context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth,

angiogenesis, and metastasis. Inhibition of CSF-1R is therefore a promising strategy to

modulate the tumor microenvironment and impede cancer progression. FMS-like Tyrosine

Kinase 3 (FLT3) is another receptor tyrosine kinase, and activating mutations in FLT3 are

common drivers in acute myeloid leukemia (AML). JNJ-28312141, by targeting both CSF-1R

and FLT3, presents a multi-faceted approach to cancer therapy.
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Synthesis of JNJ-28312141
While a detailed, step-by-step synthesis of JNJ-28312141 is not publicly available in the

reviewed literature, a plausible synthetic route can be proposed based on the general synthesis

of the pyrido[2,3-d]pyrimidin-5-one scaffold to which it belongs. The synthesis would likely

involve a multi-step process culminating in the formation of the core heterocyclic system and

subsequent functionalization.

Proposed Synthetic Pathway:

Substituted Pyridine Precursor
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Caption: Proposed synthetic pathway for JNJ-28312141.

General Experimental Approach (Hypothetical):
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A suitable starting material would be a functionalized aminonicotinic acid derivative. This would

undergo cyclization with a reagent like formamide or a derivative to construct the pyrimidinone

ring, forming the core pyrido[2,3-d]pyrimidin-5-one structure. Subsequent steps would involve

the introduction of the substituted aniline moiety at the 4-position, likely through a nucleophilic

aromatic substitution reaction. The final step would involve the formation of the amide bond on

the aniline substituent. Each step would require specific reaction conditions (solvents,

temperature, catalysts) and purification techniques (e.g., chromatography) to isolate the

desired intermediates and the final product.

Analogue Design and Structure-Activity
Relationships (SAR)
The development of JNJ-28312141 was the result of a medicinal chemistry campaign to

optimize inhibitors of CSF-1R. The structure-activity relationship (SAR) for the pyrido[2,3-

d]pyrimidin-5-one class of inhibitors provides insights into the design of JNJ-28312141 and its

analogues.

Key Structural Features and SAR Insights:

Pyrido[2,3-d]pyrimidin-5-one Core: This heterocyclic system serves as the scaffold that

correctly orients the substituents for interaction with the kinase hinge region.

Substituent at the 4-Position: The substituted aniline group is crucial for potent inhibitory

activity. The nature and position of substituents on this aniline ring significantly impact

potency and selectivity.

Amide Linkage: The amide group and its substitution are important for establishing key

interactions within the ATP-binding pocket of the target kinases.

Flexibility and Conformation: The overall conformation of the molecule, influenced by the

various substituents, is critical for fitting into the kinase active site.

The design of analogues would involve systematic modifications of these key features to

explore their impact on potency against CSF-1R and FLT3, as well as to optimize

pharmacokinetic properties such as oral bioavailability and metabolic stability.
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Biological Activity and Experimental Protocols
JNJ-28312141 has demonstrated potent inhibitory activity against CSF-1R and FLT3 in both

biochemical and cellular assays.

Quantitative Data
Assay Type Target IC50 (µM)

Cell
Line/System

Reference

Kinase Assay CSF-1R 0.00069 Biochemical [1]

Kinase Assay FLT3 0.030 Biochemical [1]

Kinase Assay KIT 0.005 Biochemical [1]

Kinase Assay AXL 0.012 Biochemical [1]

Kinase Assay TRKA 0.015 Biochemical [1]

Kinase Assay LCK 0.088 Biochemical [1]

Cell-based Assay
CSF-1R

Phosphorylation
0.005 HEK cells [1]

Cell-based Assay
Macrophage

Proliferation
0.003

Mouse

macrophages
[1]

Cell-based Assay
MCP-1

Expression
0.003

Human

monocytes
[1]

In Vivo Efficacy
JNJ-28312141 has shown significant anti-tumor activity in various preclinical models. For

instance, in a xenograft model using H460 lung adenocarcinoma cells, oral administration of

JNJ-28312141 led to a dose-dependent suppression of tumor growth. This anti-tumor effect

was correlated with a marked reduction in tumor-associated macrophages (TAMs).

Furthermore, in a model of tumor-induced bone erosion using MRMT-1 mammary carcinoma

cells, JNJ-28312141 was effective in preserving bone integrity and reducing the number of

tumor-associated osteoclasts.[2]
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Experimental Protocols
CSF-1R Phosphorylation Assay:

Seed CSF-1R expressing
HEK cells

Pre-treat with JNJ-28312141
(various concentrations) Stimulate with CSF-1 Lyse cells Western Blot for

phospho-CSF-1R and total CSF-1R

Click to download full resolution via product page

Caption: Workflow for CSF-1R phosphorylation assay.

Cell Culture: Human Embryonic Kidney (HEK) cells engineered to express CSF-1R are

cultured in appropriate media.

Treatment: Cells are pre-treated with varying concentrations of JNJ-28312141 for a specified

duration (e.g., 30 minutes).

Stimulation: Cells are then stimulated with a known concentration of CSF-1 to induce

receptor phosphorylation.

Lysis and Western Blotting: Cells are lysed, and the protein lysates are subjected to SDS-

PAGE and Western blotting using antibodies specific for phosphorylated CSF-1R and total

CSF-1R to assess the inhibitory effect of the compound.

In Vivo Tumor Growth Inhibition Study:

Implant tumor cells
(e.g., H460) into mice

Randomize mice into
treatment groups

Administer JNJ-28312141
(oral, daily)

Monitor tumor volume
and body weight

Harvest tumors for
pharmacodynamic analysis

Click to download full resolution via product page

Caption: Workflow for in vivo tumor growth inhibition study.

Tumor Implantation: A specific number of tumor cells (e.g., H460) are subcutaneously

implanted into immunocompromised mice.
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Treatment Administration: Once tumors reach a palpable size, mice are randomized into

groups and treated with JNJ-28312141 (e.g., via oral gavage) or a vehicle control on a

defined schedule.

Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body

weights are also recorded as an indicator of toxicity.

Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for

biomarkers such as the density of TAMs (e.g., by F4/80 staining) to confirm the mechanism

of action.

Signaling Pathways
JNJ-28312141 exerts its effects by inhibiting the signaling pathways downstream of CSF-1R

and FLT3.

CSF-1R Signaling Pathway:
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Caption: Simplified CSF-1R signaling pathway and the point of inhibition by JNJ-28312141.
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Upon binding of its ligand CSF-1, CSF-1R dimerizes and autophosphorylates, activating

downstream signaling cascades including the PI3K/Akt and MAPK/ERK pathways. These

pathways regulate macrophage proliferation, survival, and differentiation. JNJ-28312141
inhibits the initial autophosphorylation step, thereby blocking these downstream effects.

FLT3 Signaling Pathway:
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Caption: Simplified FLT3 signaling pathway and the point of inhibition by JNJ-28312141.
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In AML, activating mutations in FLT3 lead to constitutive activation of the receptor, even in the

absence of its ligand. This drives uncontrolled proliferation and survival of leukemic cells

through pathways such as PI3K/Akt, MAPK/ERK, and STAT5. JNJ-28312141 inhibits the

kinase activity of both wild-type and mutated FLT3, thereby blocking these oncogenic signals.

Conclusion
JNJ-28312141 is a promising dual inhibitor of CSF-1R and FLT3 with demonstrated preclinical

efficacy in models of solid tumors and leukemia. While specific details of its synthesis and the

full scope of its analogue design are not fully public, the information available on the broader

class of pyrido[2,3-d]pyrimidin-5-one inhibitors provides a strong foundation for understanding

its chemical properties and potential for further development. The potent biological activity and

well-characterized mechanism of action make JNJ-28312141 an important molecule in the

landscape of targeted cancer therapies. Further research and clinical development will be

crucial to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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